2-Chloro-5-formylbenzoic acid

Übersicht

Beschreibung

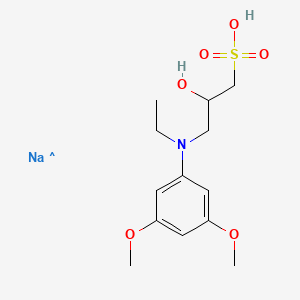

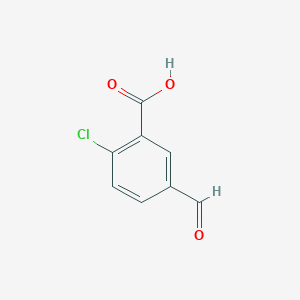

2-Chloro-5-formylbenzoic acid is a chemical compound with the molecular weight of 184.58 . It is a solid substance at room temperature .

Molecular Structure Analysis

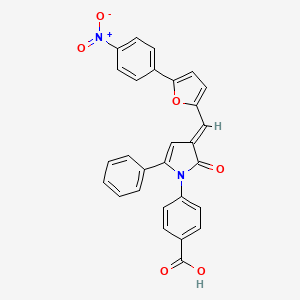

The molecular formula of 2-Chloro-5-formylbenzoic acid is C8H5ClO3 . The InChI code is 1S/C8H5ClO3/c9-7-2-1-5 (4-10)3-6 (7)8 (11)12/h1-4H, (H,11,12) .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Chloro-5-formylbenzoic acid is instrumental in synthesizing various heterocyclic compounds. For instance, it facilitates the synthesis of 5H-phthalazino[1,2-b]quinazoline and isoindolo[2,1-a]quinazoline derivatives in ionic liquids catalyzed by iodine, with the product type dependent on the reactant's steric effect (Rong-Zhang Jin et al., 2016). Additionally, transformations of 2-formylbenzoic acid provide direct access to heterocyclic compounds like phthalides and isoindolinones (Dominik Niedek et al., 2016).

Application in Organic Synthesis

This chemical plays a vital role in organic synthesis. For example, it's used in the efficient preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, forming multiple bonds and functional groups in a single synthetic step (Ebrahim Soleimani & Mohsen Zainali, 2011). Moreover, 2-formylbenzoic acid is a key intermediate in the scale-up synthesis of biologically significant compounds (M. Seto et al., 2019).

Versatility in Solid-State Chemistry

2-Chloro-5-formylbenzoic acid shows remarkable versatility in solid-state chemistry. For instance, it's used in the synthesis of molecular salts/cocrystals with antiviral properties and significance in halogen bond interactions (Madhavi Oruganti et al., 2017). Its derivatives exhibit distinct packing arrangements and hydrogen bonding patterns in their polymorphic forms (R. Montis et al., 2012).

Biomedical Research

In the biomedical domain, 2-Chloro-5-formylbenzoic acid derivatives have been studied for their antimicrobial activity, especially against Gram-positive bacteria (E. Piscopo et al., 1984). These findings suggest potential applications in developing new antimicrobial agents.

Safety And Hazards

The safety information for 2-Chloro-5-formylbenzoic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

2-chloro-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQDSYAPSZCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-formylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

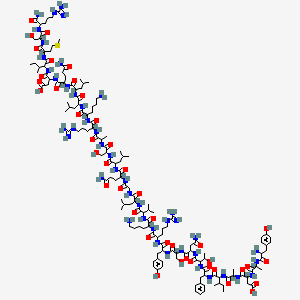

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.